calcium;4-aminobenzoate calcium;4-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 60154-17-8
VCID: VC20500810
InChI: InChI=1S/2C7H7NO2.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2
SMILES:
Molecular Formula: C14H12CaN2O4
Molecular Weight: 312.33 g/mol

calcium;4-aminobenzoate

CAS No.: 60154-17-8

Cat. No.: VC20500810

Molecular Formula: C14H12CaN2O4

Molecular Weight: 312.33 g/mol

* For research use only. Not for human or veterinary use.

calcium;4-aminobenzoate - 60154-17-8

Specification

CAS No. 60154-17-8
Molecular Formula C14H12CaN2O4
Molecular Weight 312.33 g/mol
IUPAC Name calcium;4-aminobenzoate
Standard InChI InChI=1S/2C7H7NO2.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2
Standard InChI Key WERDFULIYLPZCO-UHFFFAOYSA-L
Canonical SMILES C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Calcium 4-aminobenzoate, also known as calcium p-aminobenzoate, is identified by the CAS registry number 60154-17-8 . Its molecular weight is 312.33 g/mol, computed from the composition of two 4-aminobenzoate anions (C₇H₆NO₂⁻) and one calcium cation (Ca²⁺) . The structural conformation is defined by the SMILES notation C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2], reflecting the coordination of calcium with the carboxylate and amine groups of the aromatic rings .

Table 1: Key molecular identifiers of calcium 4-aminobenzoate

PropertyValue
Molecular FormulaC₁₄H₁₂CaN₂O₄
Molecular Weight312.33 g/mol
CAS Number60154-17-8
InChI KeyWERDFULIYLPZCO-UHFFFAOYSA-L
SMILES[O-]C(=O)C1=CC=C(N)C=C1.[O-]C(=O)C1=CC=C(N)C=C1.[Ca+2]

X-ray diffraction and Fourier transform infrared (FTIR) spectroscopy analyses of analogous C-S-H/4-aminobenzoic acid composites suggest that the aminobenzoate group interacts with calcium ions via adsorption on layer surfaces and hydrogen bonding . These interactions likely stabilize the crystalline lattice of calcium 4-aminobenzoate.

Synthesis and Physicochemical Properties

Calcium 4-aminobenzoate is synthesized through the reaction of stoichiometric calcium oxide with 4-aminobenzoic acid in aqueous media. A pozzolanic reaction technique, involving colloidal silica and calcium oxide in excess water, has been adapted to prepare composite systems with aminobenzoic acid derivatives . The process yields a phase-pure product after filtration and drying.

Nitrogen adsorption studies reveal that the incorporation of 4-aminobenzoic acid reduces the specific surface area of calcium silicate hydrate (C-S-H) composites from 117 m²/g (pure C-S-H) to 98 m²/g (C-S-H/4-ABA) . This decrease indicates pore-structure modification, potentially due to aminobenzoate filling interlayer spaces or surface defects.

Table 2: Comparative physicochemical properties of C-S-H and C-S-H/4-ABA composites

PropertyC-S-HC-S-H/4-ABA
BET Surface Area (m²/g)11798
Pore Volume (cm³/g)0.310.27
Creep Modulus (GPa)63.468.8

Biological Activities and Mechanisms

4-Aminobenzoic acid, the parent compound, exhibits notable antifungal activity. In studies against Colletotrichum fructicola (a pathogen causing pear bitter rot), 4-aminobenzoic acid disrupts fungal septation during cell division, effectively inhibiting growth . Calcium 4-aminobenzoate’s solubility profile likely enhances its bioavailability, making it a candidate for agricultural antifungal formulations.

In cytotoxicity assays, derivatives of 4-aminobenzoic acid demonstrate selective inhibition of cancer cell lines, though specific data for the calcium salt remain underexplored . The compound’s role as a folic acid precursor also suggests potential in nutrient supplementation, albeit with regulatory considerations.

Engineering and Material Science Applications

Calcium 4-aminobenzoate composites exhibit improved durability in sulfate-rich environments. In magnesium sulfate solutions, C-S-H/4-ABA systems show an 18% reduction in length-change compared to pure C-S-H, attributed to reduced ion penetration and stabilized nanostructure . Microindentation tests further reveal a 9% increase in hardness (from 0.43 GPa to 0.47 GPa) and enhanced creep resistance, critical for high-performance construction materials .

Table 3: Durability performance of C-S-H and C-S-H/4-ABA in aggressive media

Test ConditionC-S-H Expansion (%)C-S-H/4-ABA Expansion (%)
1 M MgSO₄ (7 days)0.850.70
1 M LiCl (7 days)0.450.38

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